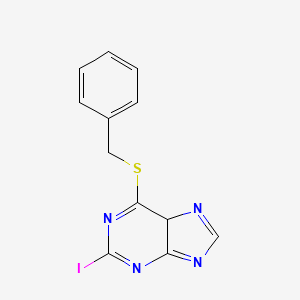

6-(Benzylsulfanyl)-2-iodo-5H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Benzylthio)-2-iodo-5H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and an iodine atom at the 2nd position of the purine ring. The unique structure of 6-(Benzylthio)-2-iodo-5H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-2-iodo-5H-purine typically involves the introduction of the benzylthio group and the iodine atom onto the purine ring. One common method is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with benzylthiol in the presence of a base, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for 6-(Benzylthio)-2-iodo-5H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-2-iodo-5H-purine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deiodinated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-2-iodo-5H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-2-iodo-5H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity and specificity of the compound for its targets. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Benzylthio-5H-purine: Lacks the iodine atom, which may result in different reactivity and binding properties.

2-Iodo-5H-purine: Lacks the benzylthio group, which may affect its ability to interact with nucleophilic sites.

6-(Methylthio)-2-iodo-5H-purine: Contains a methylthio group instead of a benzylthio group, which may influence its chemical and biological properties.

Uniqueness

6-(Benzylthio)-2-iodo-5H-purine is unique due to the presence of both the benzylthio group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and potential therapeutic uses.

Biological Activity

6-(Benzylsulfanyl)-2-iodo-5H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antiviral, and anticancer effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key aspects of its pharmacological profile.

Chemical Structure

The compound features a purine core modified with a benzylsulfanyl group and an iodine atom at the 2-position. This structural modification is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that purine derivatives often exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against various viruses by inhibiting viral replication and interfering with viral enzymes. For instance, modifications in the purine structure can enhance selectivity and potency against specific viral targets .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. Studies suggest that it may inhibit pro-inflammatory pathways, particularly by downregulating cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, related compounds have demonstrated significant COX-2 inhibition, suggesting a similar mechanism may be applicable to this compound .

3. Anticancer Properties

Preliminary studies have indicated that purine derivatives can act as inhibitors of cell proliferation in cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways critical for tumor growth. The specific anticancer activity of this compound remains to be fully elucidated but is a promising area for future investigation .

Case Studies

Several case studies have highlighted the potential applications of purine derivatives, including this compound:

1. In Vitro Studies

In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in human carcinoma cells when treated with structurally similar compounds .

2. Animal Models

Animal studies assessing the anti-inflammatory effects have shown that treatment with purine derivatives leads to reduced paw edema in carrageenan-induced models. These findings support the hypothesis that such compounds can modulate inflammatory responses effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the purine ring can significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Benzylsulfanyl group | Enhances interaction with target enzymes |

| Iodine substitution | Potentially increases lipophilicity and cellular uptake |

Research suggests that electron-donating groups at certain positions can enhance anti-inflammatory activity, while different substitutions may optimize antiviral effects .

Properties

CAS No. |

919802-66-7 |

|---|---|

Molecular Formula |

C12H9IN4S |

Molecular Weight |

368.20 g/mol |

IUPAC Name |

6-benzylsulfanyl-2-iodo-5H-purine |

InChI |

InChI=1S/C12H9IN4S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |

InChI Key |

BHQMKSQTWDWSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=NC=NC32)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.